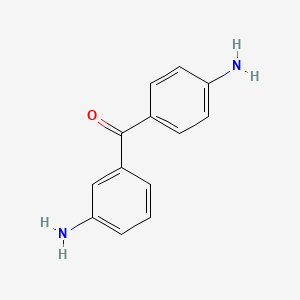

(3-Aminophenyl)(4-aminophenyl)methanone

Cat. No. B8774432

M. Wt: 212.25 g/mol

InChI Key: YKNMIGJJXKBHJE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04556738

Procedure details

In a closed glass vessel equipped with a thermometer and a stirrer there are charged 30.7 g (0.1 moles) of 4-chloro-3,4'-dinitro benzophenone, 1 g of palladium black catalyst and 300 ml of benzene. While the mixture being stirred, at 65°-70° C., hydrogen is introduced so that 13.3 l (0.59 moles) of hydrogen is absorbed in the mixture during about nine hours. After there are added 45 g (0.12 moles) of 15% aqueous solution of sodium hydroxide and 2 g of 90% aqueous solution of trioctyl methyl ammonium chloride (available from Tokyo-Kasei Co.), hydrogen is again introduced so that 2.35 l (0.105 moles) is absorbed during about six hours, while the mixture being stirred at 65°-70° C. The reaction mixture is filtered to remove the catalyst and organic layer is separated. The organic layer is added with magnesium sulfate for water removal and then blown with hydrochloric gas to saturation therewith. The precipitate thus formed is filtered, washed with 50 ml of benzene, and dried to obtain hydrochloric acid salt form of 3,4'-diamino benzophenone. Yield 23.4 g (82%). Recrystallization from 20% aqueous isopropanol gives yellow needle-like pure crystals of the benzophenone. M.P. is 250° C. or higher.

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)=[O:7])=[CH:4][C:3]=1[N+:19]([O-])=O.[H][H]>[Pd].C1C=CC=CC=1>[ClH:1].[NH2:19][C:3]1[CH:4]=[C:5]([CH:17]=[CH:18][CH:2]=1)[C:6]([C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)=[O:7]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30.7 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C(C=C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=C1)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1=CC=CC=C1

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

While the mixture being stirred, at 65°-70° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a closed glass vessel equipped with a thermometer and a stirrer there

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is absorbed in the mixture during about nine hours

|

|

Duration

|

9 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After there are added 45 g (0.12 moles) of 15% aqueous solution of sodium hydroxide and 2 g of 90% aqueous solution of trioctyl methyl ammonium chloride (available from Tokyo-Kasei Co.), hydrogen

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is again introduced so that 2.35 l (0.105 moles)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is absorbed during about six hours, while the mixture

|

|

Duration

|

6 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

being stirred at 65°-70° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture is filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove the catalyst and organic layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is separated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The organic layer is added with magnesium sulfate for water removal

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The precipitate thus formed

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

is filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 50 ml of benzene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC=1C=C(C(=O)C2=CC=C(C=C2)N)C=CC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |